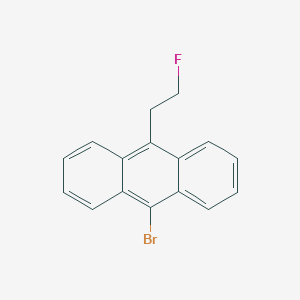
9-Bromo-10-(2-fluoroethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(2-fluoroethyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of bromine and fluoroethyl groups to the anthracene structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene typically involves the bromination of anthracene followed by the introduction of the fluoroethyl group. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds through a radical mechanism where bromine radicals attack the anthracene at the 9-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and light conditions to ensure efficient and consistent bromination. The subsequent introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly electrophilic aromatic substitution, where the bromine or fluoroethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core or the substituents.
Addition Reactions: The double bonds in the anthracene structure can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Fluoroethylation: Fluoroethylating agents such as fluoroethyl halides under nucleophilic substitution conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination yields 9-bromoanthracene, while fluoroethylation introduces the fluoroethyl group at the desired position.
Scientific Research Applications
9-Bromo-10-(2-fluoroethyl)anthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): The compound’s unique photophysical properties make it suitable for use in OLEDs as a blue-emitting material.
Fluorescent Probes: Its fluorescence properties are utilized in the development of fluorescent probes for biological imaging and sensing.
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems, which have applications in solar energy harvesting and light-emitting devices.
Mechanism of Action
The mechanism by which 9-Bromo-10-(2-fluoroethyl)anthracene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet–triplet annihilation . This makes it valuable in applications requiring efficient light absorption and emission.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties.
9-Bromoanthracene: A precursor in the synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene.
Uniqueness: this compound is unique due to the combination of bromine and fluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its suitability for specific applications such as photon upconversion and fluorescent probes, where both the bromine and fluoroethyl groups play a crucial role in its performance.
Properties
CAS No. |
90867-01-9 |
|---|---|
Molecular Formula |
C16H12BrF |
Molecular Weight |
303.17 g/mol |
IUPAC Name |
9-bromo-10-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2 |
InChI Key |
DZQNOKMNVOUKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)





![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
